molecular formula C17H16O3 B12799579 2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid CAS No. 2346-64-7

2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid

Cat. No.: B12799579
CAS No.: 2346-64-7
M. Wt: 268.31 g/mol
InChI Key: IBOIOJRDJBQGAP-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid is an organic compound with the molecular formula C16H14O3 It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a benzoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses phthalic anhydride and 2,4-dimethylbenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of 2-(2,4-Dimethylbenzoyl)-6-methylbenzoic alcohol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbenzoic acid: A precursor in the synthesis of 2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid.

    2-(3,4-Dimethylbenzoyl)-benzoic acid: A structural isomer with different substitution patterns on the benzene ring.

    2-(2,5-Dimethylbenzoyl)-benzoic acid: Another isomer with methyl groups at different positions.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

2346-64-7

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

2-(2,4-dimethylbenzoyl)-6-methylbenzoic acid

InChI

InChI=1S/C17H16O3/c1-10-7-8-13(12(3)9-10)16(18)14-6-4-5-11(2)15(14)17(19)20/h4-9H,1-3H3,(H,19,20)

InChI Key

IBOIOJRDJBQGAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2C(=O)O)C)C

Origin of Product

United States

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